molecular formula C23H21N3O4S B244587 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide

Cat. No. B244587
M. Wt: 435.5 g/mol
InChI Key: BGSKCCDWYNTQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide is a chemical compound that has been extensively studied due to its potential therapeutic applications. It is commonly referred to as "TD-1473" and belongs to the class of small-molecule inhibitors known as Janus kinase inhibitors (JAK inhibitors). JAK inhibitors have been shown to have anti-inflammatory and immunomodulatory effects, making them potential candidates for the treatment of a variety of diseases.

Mechanism of Action

TD-1473 works by inhibiting the activity of Janus kinases, which are enzymes involved in the signaling pathways that regulate immune responses. By blocking the activity of these enzymes, TD-1473 can reduce inflammation and modulate the immune system.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, TD-1473 has been shown to have other biochemical and physiological effects. Studies have demonstrated that TD-1473 can inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to reduce the number of immune cells in the gut, which can contribute to the development of IBD.

Advantages and Limitations for Lab Experiments

One advantage of TD-1473 is that it has been shown to have a high degree of selectivity for Janus kinases, which can reduce the risk of off-target effects. However, one limitation of TD-1473 is that it has a relatively short half-life, which may limit its effectiveness in some applications.

Future Directions

There are several potential future directions for research on TD-1473. One area of interest is in the treatment of other autoimmune and inflammatory diseases, such as rheumatoid arthritis and psoriasis. Another potential direction is in the development of more potent and selective JAK inhibitors, which could improve the efficacy and safety of these drugs. Additionally, further studies are needed to better understand the long-term effects of TD-1473 and its potential for use in clinical settings.
Conclusion:
In summary, TD-1473 is a promising compound with potential therapeutic applications in the treatment of inflammatory bowel disease and other autoimmune and inflammatory diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research will continue to explore the potential of TD-1473 and other JAK inhibitors for the treatment of a variety of diseases.

Synthesis Methods

The synthesis of TD-1473 involves several steps, including the reaction of 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid with 4-bromoaniline to form N-(4-bromo-phenyl)-4-[4-(2-thienylcarbonyl)-1-piperazinyl]benzamide. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to produce TD-1473.

Scientific Research Applications

TD-1473 has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. One area of research has been in the treatment of inflammatory bowel disease (IBD). Studies have shown that TD-1473 can reduce inflammation in the gut and improve symptoms of IBD in animal models.

properties

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H21N3O4S/c27-22(16-3-8-19-20(14-16)30-15-29-19)24-17-4-6-18(7-5-17)25-9-11-26(12-10-25)23(28)21-2-1-13-31-21/h1-8,13-14H,9-12,15H2,(H,24,27)

InChI Key

BGSKCCDWYNTQDI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CS5

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.